5-Bromo-3-cyclopropoxypyridin-2-amine
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Overview
Description
5-Bromo-3-cyclopropoxypyridin-2-amine is a brominated pyridine derivative with a cyclopropoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki cross-coupling reaction, which involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . This method provides moderate to good yields and is widely used due to its efficiency and versatility.
Industrial Production Methods
Industrial production of 5-Bromo-3-cyclopropoxypyridin-2-amine may involve large-scale bromination and cyclopropoxylation reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyclopropoxypyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines and thiols, used in substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, used in oxidation and reduction reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Coupled Products: Formed through cross-coupling reactions.
Scientific Research Applications
5-Bromo-3-cyclopropoxypyridin-2-amine has various applications in scientific research, including:
Chemistry
Synthesis of Novel Compounds:
Biology
Biological Studies: Used in the study of biological processes and interactions due to its unique structural features.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
Material Science: Used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 5-Bromo-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N-cyclopropyl-3-nitropyridin-2-amine: A similar compound with a nitro group instead of a cyclopropoxy group.
2-Amino-5-bromopyridine: A simpler brominated pyridine derivative used in various chemical and biological studies.
Uniqueness
5-Bromo-3-cyclopropoxypyridin-2-amine is unique due to the presence of both a bromine atom and a cyclopropoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
5-bromo-3-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C8H9BrN2O/c9-5-3-7(8(10)11-4-5)12-6-1-2-6/h3-4,6H,1-2H2,(H2,10,11) |
InChI Key |
RVDOMLZIZUIIQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
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